2-Aminothiazole

Beschreibung

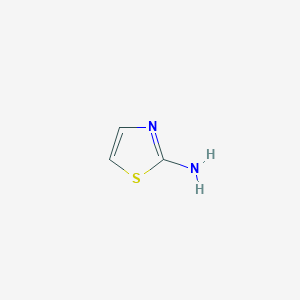

2-Aminothiazole is a heterocyclic amine featuring a thiazole core, which can also be viewed as a cyclic isothiourea. This compound is known for its characteristic odor, similar to pyridine, and its solubility in water, alcohols, and diethyl ether. While this compound itself has limited direct applications, it serves as a crucial building block and a central pharmacophore in the development of a vast array of derivatives with significant biological relevance. The this compound scaffold is present in established drugs such as famotidine (for peptic ulcers and gastroesophageal reflux) and cefdinir (an antibiotic), underscoring its importance in pharmaceutical development scholarsresearchlibrary.comexcli.dewikipedia.orgekb.eg.

Eigenschaften

IUPAC Name |

1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIPHJJURHTUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | aminothiazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminothiazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146614-45-1, Array | |

| Record name | Poly(2-aminothiazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146614-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminothiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024508 | |

| Record name | 2-Aminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminothiazole appears as light brown crystals or brown granular solid. (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-50-4 | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminothiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | aminothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8WKN668K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194 °F (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Chemical Properties and Synthesis

2-Aminothiazole has the chemical formula C₃H₄N₂S and a molar mass of approximately 100.14 g/mol . It typically appears as light yellow crystals with a melting point range of 86-89 °C wikipedia.org. The synthesis of this compound derivatives commonly involves the condensation reaction between thiourea and an α-halo ketone or aldehyde. This versatile reaction, often referred to as the Hantzsch thiazole synthesis, allows for the introduction of various substituents onto the thiazole ring, thereby modulating the biological activities of the resulting compounds wikipedia.orgresearchgate.net.

Biological Activities and Research Findings

Antioxidant Activity

This compound derivatives have demonstrated significant potential as antioxidant agents. Studies involving this compound sulfonamide derivatives have investigated their activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and SOD (superoxide dismutase) assays. For instance, compound 8, a para-chloro substituted derivative, exhibited potent antioxidant activity, with an IC₅₀ value of 109.73 µM for DPPH and 188.27 µM for SOD-mimic activity excli.denih.gov. Other derivatives also showed promising results, with compounds 8, 10, and 12 displaying %SOD activity greater than 50% nih.gov. These findings suggest that structural modifications, particularly the inclusion of halogen or nitro groups, can enhance antioxidant potential.

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound ID | Description | DPPH IC₅₀ (µM) | SOD % Activity (at 300 µg/mL) | Reference |

|---|---|---|---|---|

| 8 | para-Cl derivative | 109.73 | 99.02% | excli.denih.gov |

| 10 | meta-NO₂ derivative | N/A | 92.05% | nih.gov |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been a significant area of research. Various synthesized derivatives have been screened against bacterial and fungal strains. For example, certain this compound derivatives, such as SMB-1, SMB-2, and SMB-6, demonstrated antibacterial activity comparable to the standard drug ampicillin against Staphylococcus aureus and Staphylococcus epidermidis. Similarly, SMB-1, SMB-2, SMB-6, and SMB-6a showed comparable activity against Escherichia coli and Klebsiella pneumoniae. However, some studies noted that many derivatives exhibited only moderate activity against Gram-positive bacteria and fungi, with little to no effectiveness against Gram-negative bacteria researchgate.nettandfonline.com. Minimum Inhibitory Concentration (MIC) values for some compounds ranged between 32 and 256 µg/mL against Gram-positive bacteria, compared to the standard ciprofloxacin's MIC of 5 µg/mL tandfonline.com.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound Code | Target Organism | Activity (Zone of Inhibition in mm) | Comparison to Standard | Reference |

|---|---|---|---|---|

| SMB-1 | S. aureus | Comparable to Ampicillin | Ampicillin | researchgate.net |

| SMB-2 | S. aureus | Comparable to Ampicillin | Ampicillin | researchgate.net |

| SMB-6 | S. aureus | Comparable to Ampicillin | Ampicillin | researchgate.net |

| SMB-1 | E. coli | Comparable to Ampicillin | Ampicillin | researchgate.net |

| SMB-6a | E. coli | Comparable to Ampicillin | Ampicillin | researchgate.net |

| 3g | S. aureus | Moderate | Ciprofloxacin | tandfonline.com |

| 5a | S. aureus | Moderate | Ciprofloxacin | tandfonline.com |

| NS-1 | A. Niger (Fungal) | 13 mm (at 50µg/ml) | Miconazole Nitrate | jocpr.com |

Anticancer Activity

The this compound scaffold is a promising basis for developing anticancer agents. Research has focused on synthesizing derivatives and evaluating their cytotoxic effects against various cancer cell lines. For example, a thiazolo[4,5-d]pyridazin-2-yl thiourea derivative (compound 88) demonstrated potent activity against the HS 578T human breast cancer cell line, with an IC₅₀ value of 0.8 µM mdpi.com. Another study highlighted this compound-fused chromen-4-one derivatives, where compound 2 exhibited significant metabolic inhibitory activity against glioblastoma (GBM) cells, showing an IC₅₀ value of approximately 4.2 ± 0.7 µM in Tau-expressing GBM models nih.gov. These findings underscore the potential of incorporating the this compound moiety into more complex structures to target cancer cells effectively.

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Description | Target Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| 88 | Thiazolo[4,5-d]pyridazin-2-yl thiourea | HS 578T (Breast Cancer) | 0.8 | mdpi.com |

| 2 | This compound-fused chromen-4-one derivative | GBM cell line | 4.2 ± 0.7 | nih.gov |

Enzyme Inhibition

Derivatives of this compound have also been explored as inhibitors or modulators of various enzymes, including phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes. A series of this compound derivatives were designed as PDE5 regulators and COX-1/COX-2 inhibitors. Compounds 23a and 23c demonstrated complete inhibition of PDE5 at 10 µM without inducing hypotension, suggesting a distinct therapeutic role in conditions like erectile dysfunction. Conversely, compounds 5a, 17, 21, and 23b acted as PDE5 enhancers rsc.orgrsc.org.

In terms of COX inhibition, many tested compounds exhibited inhibitory effects against both COX-1 and COX-2 isozymes. For instance, some derivatives showed COX-1 IC₅₀ values in the range of 1.00–6.34 µM and COX-2 IC₅₀ values between 0.09–0.71 µM, with COX-2 selectivity indexes reaching up to 16, comparable to the standard drug celecoxib rsc.orgrsc.org. Furthermore, this compound derivatives have been identified as selective allosteric modulators of protein kinase CK2. Compound 2, for example, showed remarkable selectivity, inhibiting CK2α at 50 μM while exhibiting minimal inhibition on other kinases, suggesting a potential role in cancer therapy nih.gov.

Table 4: Enzyme Inhibition Profile of Selected this compound Derivatives

| Compound ID | Target Enzyme | Activity Type | IC₅₀ (µM) Range | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 23a, 23c | PDE5 | Inhibitor | N/A (100% at 10 µM) | N/A | rsc.orgrsc.org |

| 5a, 17, 21, 23b | PDE5 | Enhancer | N/A (at 10 µM) | N/A | rsc.orgrsc.org |

| Various | COX-1 | Inhibitor | 1.00 – 6.34 | N/A | rsc.orgrsc.org |

| Various | COX-2 | Inhibitor | 0.09 – 0.71 | 3.03 – 16 | rsc.orgrsc.org |

Conclusion and Outlook

Recapitulation of Key Research Contributions

Research into 2-aminothiazole and its derivatives has established this scaffold as a highly versatile platform in medicinal chemistry. Key contributions include the synthesis of numerous derivatives exhibiting a broad spectrum of biological activities, such as potent antioxidant properties demonstrated by sulfonamide derivatives, moderate to significant antimicrobial effects against various pathogens, and promising anticancer activities against diverse cell lines. Furthermore, the development of this compound-based compounds as enzyme modulators, including PDE5 regulators and selective COX-1/COX-2 inhibitors, highlights their potential in treating inflammatory conditions and other diseases. Structure-activity relationship (SAR) studies have provided valuable insights into how specific structural modifications influence these activities, guiding the rational design of new, more effective agents.

Mechanisms of Action (e.g., Kinase Inhibition including Src/Abl, PI3Kα, Aurora A, ERMAs, Glutaminase)

Future Research Trajectories for this compound Compounds

The ongoing exploration of this compound derivatives presents several promising avenues for future research. Continued efforts in synthetic chemistry should focus on developing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Investigating new therapeutic targets beyond those currently studied, such as antiviral, antiprion, or neuroprotective activities, remains a critical area. Advanced SAR studies, coupled with computational approaches like molecular docking and QSAR modeling, will be instrumental in optimizing lead compounds and predicting their efficacy and potential toxicity. Furthermore, exploring innovative drug delivery systems and combination therapies involving this compound derivatives could unlock their full therapeutic potential for a wider range of diseases.

Advanced Applications and Future Directions in 2-aminothiazole Research

2-Aminothiazole in Materials Science and Polymer Chemistry

The incorporation of the this compound moiety into polymeric structures has unlocked novel functionalities, particularly in environmental remediation and advanced electronic devices.

Synthesis of Poly(this compound) for Heavy Metal Removal (e.g., Hg(II))

Poly(this compound) (PAT) has emerged as a promising adsorbent for the removal of heavy metal ions from aqueous solutions, with a notable affinity for mercury (Hg(II)). PAT is typically synthesized via chemical oxidative polymerization of this compound (AT) using oxidants such as copper chloride in aqueous media acs.orgresearchgate.netmdpi.commdpi.com. This method offers a relatively straightforward route to a polymer with a high molar ratio of sulfur and nitrogen atoms, which are crucial for effective metal chelation mdpi.commdpi.com.

Research has demonstrated that PAT exhibits significantly better adsorption capabilities for Hg(II) compared to other heavy metal ions acs.orgresearchgate.net. The adsorption efficiency is influenced by factors such as pH, contact time, and temperature acs.orgresearchgate.net. Studies have reported maximum adsorption capacities for Hg(II) reaching substantial levels, with values such as 325.7 mg/g obtained from the Langmuir model at 308 K acs.orgresearchgate.net. Further advancements include the development of PAT-coated polystyrene (PS) composite particles, which have shown even higher adsorption capacities, reaching up to 440.25 mg/g for Hg(II) mdpi.com. The polymer can be effectively regenerated through desorption using eluents like nitric acid (HNO₃) or hydrochloric acid (HCl), allowing for its reuse acs.orgresearchgate.net.

Other related chelating polymers, such as polyacrylonitrile-2-amino-1,3,4-thiadiazole (PAN-ATD), have also shown high affinity and capacity for Hg(II) removal, with a maximum adsorption capacity estimated at 526.9 mg/g from the Langmuir model cnrs.fracs.org.

Table 1: Heavy Metal Adsorption Capacities of this compound-Based Polymers

| Polymer Type | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Adsorption Model | Reference |

| Poly(this compound) (PAT) | Hg(II) | 325.7 | Langmuir | acs.orgresearchgate.net |

| PAT-coated Polystyrene (PS) composite particles | Hg(II) | 440.25 | Not specified | mdpi.com |

| Polyacrylonitrile-2-amino-1,3,4-thiadiazole (PAN-ATD) | Hg(II) | 526.9 | Langmuir | cnrs.fracs.org |

Conjugated Polymers for Organic Photodetectors (OPDs) and Fingerprint-on-Display (FoD) Sensors

This compound derivatives have been instrumental in the development of advanced conjugated polymers for optoelectronic applications, including high-performance organic photodetectors (OPDs) and fingerprint-on-display (FoD) sensors nih.govresearchgate.netdigitellinc.com. Novel conjugated polymers have been synthesized using building blocks derived from pharmaceutical intermediates, such as this compound-4-carboxylate Schiff bases nih.govresearchgate.netdigitellinc.com. These polymers are engineered with electron-withdrawing units and tailored alkyl side chains to optimize their performance.

When blended with non-fullerene acceptors like Y6, these polymers have demonstrated broadband external quantum efficiency across the visible and near-infrared spectrum (400–900 nm) digitellinc.com. Specific performance metrics achieved in OPDs include a responsivity (R) of 0.42 A/W and a specific detectivity (D*) of 2.6 × 10¹³ Jones at -2 V under near-infrared irradiation (810 nm) nih.govresearchgate.netdigitellinc.com. Furthermore, these polymers exhibit fast photoresponse characteristics, with rising response times (t_r) of 3–4 µs, falling response times (t_f) of 6–11 µs, and a -3 dB cut-off frequency (f_{-3dB}) of 80–100 kHz nih.govresearchgate.netdigitellinc.com.

The integration of these optimized OPDs into organic thin-film transistor arrays has enabled the fabrication of functional FoD sensors capable of high-resolution image acquisition nih.govresearchgate.netdigitellinc.com. The development of thiazole-carboxylate-based building blocks, such as alkyl-substituted 2,5-bis(5-bromothiophen-2-yl)thiazole-4-carboxylates (TTzCs), further enhances the potential for creating polymers with excellent electron transport properties for advanced optoelectronic devices digitellinc.comacs.org.

Table 2: Performance Metrics of Conjugated Polymers in Organic Photodetectors (OPDs)

| Polymer Type/Description | Responsivity (A/W) | Specific Detectivity (Jones) | Illumination Wavelength (nm) | Response Time (µs) | -3dB Cut-off Frequency (kHz) | Reference |

| Polymers from this compound-4-carboxylate Schiff base | 0.42 | 2.6 × 10¹³ | 810 | 3–4 (rising) / 6–11 (falling) | 80–100 | nih.govresearchgate.netdigitellinc.com |

| Thiazole-carboxylate-based conjugated polymers (e.g., PBTTzC3) with Y6 acceptor | 0.42 | 2.6 × 10¹³ | 810 | 3–4 (rising) / 6–11 (falling) | 80–100 | digitellinc.com |

Chemoinformatic and Computational Chemistry in this compound Research

Computational approaches are increasingly vital in understanding the properties and guiding the development of this compound derivatives, particularly in drug discovery and safety assessment.

In Silico ADME-Tox Profiles

In silico methods are extensively employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of this compound derivatives mspsss.org.uamdpi.comnih.govdntb.gov.uaacs.org. These computational tools, including Quantitative Structure-Activity Relationship (QSAR) modeling and specialized ADMET prediction software, allow for early-stage screening and identification of promising candidates with favorable pharmacokinetic and safety profiles mspsss.org.uamdpi.comdntb.gov.ua.

While some studies indicate that certain this compound derivatives exhibit good oral bioavailability and low predicted toxicity mspsss.org.uamdpi.com, it is crucial to acknowledge the potential for the this compound moiety itself to act as a toxicophore researchgate.netresearchgate.netacs.org. This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites capable of covalent modification of cellular macromolecules, potentially causing toxicity and idiosyncratic adverse drug reactions researchgate.netresearchgate.netacs.org. Therefore, caution and thorough in silico and in vitro evaluation are warranted when designing drugs containing this scaffold researchgate.netresearchgate.netacs.org.

Drug Design and Optimization through Computational Modeling

Computational modeling plays a pivotal role in the rational design and optimization of this compound derivatives for therapeutic applications. QSAR studies are widely used to establish relationships between molecular structure and biological activity, aiding in the prediction of efficacy and guiding the synthesis of new compounds with enhanced properties nih.govjocpr.comexcli.detandfonline.comnih.gov. For instance, QSAR models have been developed to identify potent anti-tuberculosis agents and anticancer compounds based on the this compound scaffold nih.govjocpr.comtandfonline.com.

Molecular docking studies are employed to investigate the binding interactions of these derivatives with target proteins, such as Aurora kinase or Lipase B, providing insights into their mechanism of action and potential for inhibition nih.govjocpr.comtandfonline.com. Advanced techniques like molecular dynamics (MD) simulations and MM-GBSA (Molecular Mechanics with Generalized Born Surface Area) further refine the understanding of drug-target interactions and binding affinities nih.govtandfonline.com. Structure-activity relationship (SAR) studies, informed by these computational analyses, are essential for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles nih.govjocpr.comnih.govfabad.org.trbohrium.comdergipark.org.trnih.govcureffi.org. Computational methods also aid in predicting physicochemical properties, such as lipophilicity and electronic parameters, which are critical for drug-likeness iomcworld.org.

Challenges and Considerations in this compound Drug Development

Despite the promising applications of this compound derivatives, several challenges and considerations must be addressed during drug development. A significant issue is the tendency for certain 2-aminothiazoles (2-ATs) to act as "promiscuous" or "frequent hitting" compounds in high-throughput screening (HTS) and fragment-based drug discovery (FBDD) assays acs.orgacs.orgnih.gov. This promiscuity, where a single compound interacts with multiple targets, can complicate the identification of truly specific and effective drug candidates and makes them less ideal scaffolds for fragment libraries acs.orgacs.orgnih.gov.

Furthermore, the potential for the this compound moiety to be metabolized into reactive species presents a safety concern researchgate.netresearchgate.netacs.org. While many drugs contain the this compound scaffold, careful design and rigorous toxicological evaluation are necessary to mitigate risks associated with metabolic activation and potential toxicity researchgate.netresearchgate.netacs.org. Optimizing weakly binding 2-AT fragments into potent and selective lead compounds also poses a significant challenge acs.org. In specific therapeutic areas, such as prion disease research, strain specificity of the compounds can affect their efficacy, requiring tailored development approaches cureffi.org.

Compound List:

this compound (2-AT)

Poly(this compound) (PAT)

this compound-4-carboxylate Schiff base

Polyacrylonitrile-2-amino-1,3,4-thiadiazole (PAN-ATD)

Polystyrene (PS)

Y6 (non-fullerene acceptor)

Poly(3-hexylthiophene-2,5-diyl) (P3HT)

Bithiazole dicarboxylate ester (BETz)

4-phenylthiazol-2-amine

IND24

IND81

Quinacrine

CPD-B

2-amino-4-(5-nitro-2-furyl)-thiazole (ANFT)

Lurasidone

Sulfathiazole

Ritonavir

Myxothiazol

Dasatinib

Dabrafenib

Epothilone

Ixabepilone

Patellamide A

The Versatile Scaffold: An In-depth Look at this compound and Its Derivatives

The this compound (2-AT) moiety represents a fundamental heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Characterized by a five-membered ring containing both sulfur and nitrogen atoms, with an amino group attached at the second position, this scaffold is a key pharmacophore found in numerous biologically active compounds and marketed drugs. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This article delves into the chemical nature, synthesis, and diverse research findings associated with this compound derivatives, highlighting their potential in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-aminothiazole derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The Hantzsch reaction remains the most widely used method, employing α-haloketones and thioureas under reflux in ethanol or THF . Yield optimization depends on solvent polarity, temperature, and substituent electronic effects. For example, electron-withdrawing groups on the α-haloketone enhance cyclization efficiency by stabilizing intermediates . Alternative methods include rhodium-catalyzed carbenoid insertion/annulation, which avoids stoichiometric bases and improves sustainability .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., H NMR for aromatic protons and C NMR for carbonyl groups). Infrared (IR) spectroscopy identifies NH stretching (~3400 cm) and C=S vibrations (~1250 cm). X-ray crystallography (e.g., PXRD) resolves crystal packing and hydrogen-bonding networks, as demonstrated for ethyl 2-amino-5-bromothiazole-4-carboxylate . Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC/MBC) against Gram-positive/negative strains . Anticancer screening employs MTT assays on cell lines (e.g., HeLa, HT-29) to measure IC values . Enzyme inhibition studies (e.g., COX-2 or GSTO1-1) use fluorescence-based kinetic assays to quantify inhibition constants (K) .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, compound solubility). Meta-analysis of structure-activity relationships (SAR) using datasets from multiple studies (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem.) can identify trends. For example, para-substituted aryl groups enhance antifungal activity but reduce solubility, leading to false negatives in aqueous assays . Cross-validate results with orthogonal assays (e.g., in vivo murine models vs. in vitro enzyme inhibition) .

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted 2-aminothiazoles?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Computational tools (DFT calculations) predict favorable transition states for cyclization . For example, bulky substituents at the α-position of ketones favor 5-membered ring formation. Microwave-assisted synthesis reduces side reactions by accelerating kinetics, as shown in rhodium-catalyzed methods .

Q. How do solvent effects and substituents influence the spectroscopic properties of this compound-based dyes?

- Methodological Answer : Solvatochromism studies (UV/Vis) reveal bathochromic shifts in polar solvents due to increased dipole-dipole interactions. For acidochromic dyes, protonation at the thiazole nitrogen alters absorption maxima (λ), with Hammett plots correlating substituent σ values to spectral changes . TD-DFT simulations model excited-state behavior, aiding in dye design for synthetic fibers .

Q. What computational approaches are effective in designing this compound derivatives with enhanced pharmacokinetic profiles?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses to target proteins (e.g., Mycobacterium tuberculosis GyrB ). QSAR models using descriptors like logP and polar surface area predict blood-brain barrier permeability. ADMET prediction tools (SwissADME) optimize solubility and reduce hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.